molecular formula C9H12N2 B156707 (S)-2-Pyrrolidin-2-YL-pyridine CAS No. 22083-78-9

(S)-2-Pyrrolidin-2-YL-pyridine

Cat. No.: B156707
CAS No.: 22083-78-9
M. Wt: 148.2 g/mol
InChI Key: NDCZQFDBSPOUDF-VIFPVBQESA-N
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Description

(S)-2-Pyrrolidin-2-YL-pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination Chemistry

  • (S)-2-Pyrrolidin-2-YL-pyridine derivatives are used in the synthesis and coordination chemistry, specifically in the development of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Pyrrolidines in Medicine and Industry

  • Pyrrolidines, including this compound, have significant biological effects and are used in medicine. They also find applications in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Synthesis of Optically Active Pyridines

  • The synthesis of optically active pyridines, which is important in the development of chiral N,N-donating ligands, can involve this compound derivatives (Kowalczyk & Skarżewski, 2005).

Antimicrobial Applications

  • Certain derivatives of this compound have shown antimicrobial activity against a variety of bacteria, indicating potential applications in antibacterial treatments (Bogdanowicz et al., 2013).

Catalysis and Biomedical Sensors

  • Derivatives of this compound are used in catalysis and the self-assembly of functional materials, as well as in the incorporation of emissive f-element podand centres into biomedical sensors (Halcrow, 2014).

Quantum Chemical Properties

  • The quantum-chemical properties of substituted pyrrolidinones, including those derived from this compound, have been investigated, which is important for understanding their molecular and electronic structures (Bouklah et al., 2012).

Proton Transfer Studies

  • This compound derivatives have been studied for their unique properties in proton transfer reactions, which is significant in the field of photochemistry (Vetokhina et al., 2012).

Antituberculosis Activity

  • Research on this compound derivatives has revealed their potential for antituberculosis activity, opening avenues for new treatments in infectious diseases (Miszke et al., 2008).

Chemical and Thermal Cleavage

  • The use of this compound in chemical and thermal cleavage processes has been explored, showing its potential in polymer chemistry (Elladiou & Patrickios, 2012).

Synthesis of Stereochemical Patterns

  • The compound plays a role in the synthesis of stereochemical patterns in pyrrolidines, important in medicinal chemistry (Adrio & Carretero, 2019).

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZQFDBSPOUDF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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